

# Application Notes and Protocols for Labeling Nucleic Acids with Cy5-PEG3-Tetrazine

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## Compound of Interest

Compound Name: Cy5-PEG3-Tetrazin

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Bioorthogonal chemistry enables the study of biomolecules in their native environments through chemical reactions that do not interfere with biological processes.<sup>[1][2]</sup> Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a strained dienophile, such as a trans-cyclooctene (TCO).<sup>[3][4][5]</sup> This "click chemistry" reaction is prized for its exceptionally fast kinetics, high specificity, and ability to proceed under physiological conditions without a catalyst.

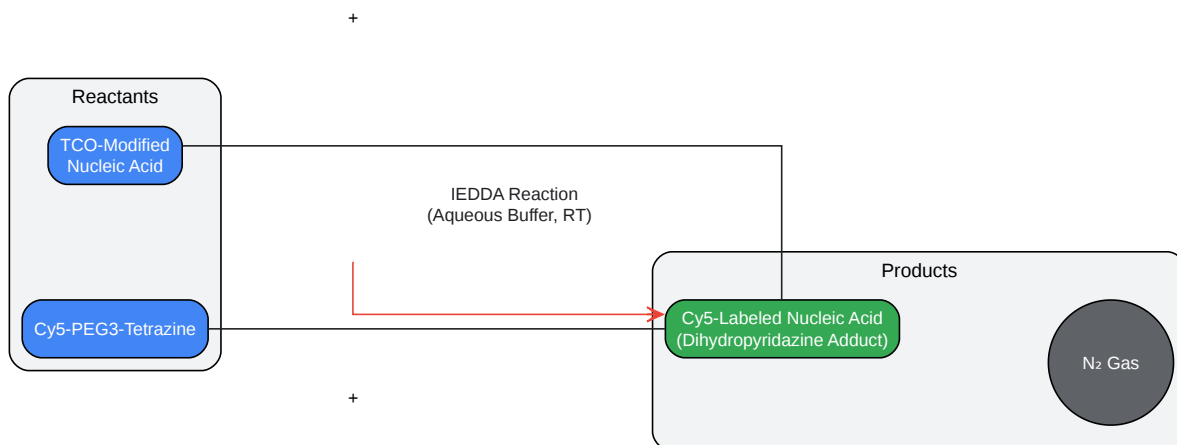
The **Cy5-PEG3-Tetrazine** probe combines three key components:

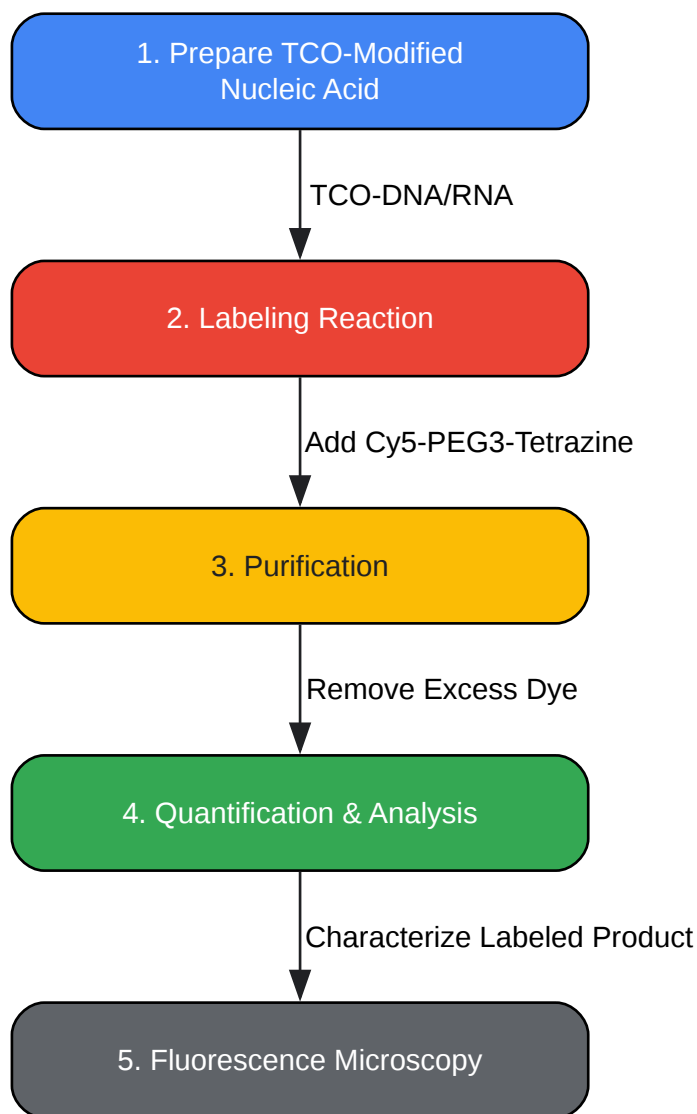
- **Cy5 (Cyanine 5):** A far-red fluorescent dye with excitation and emission maxima around 646 nm and 662 nm, respectively. Its spectral properties are ideal for biological imaging, as they minimize autofluorescence from cells and tissues.
- **PEG3 (Polyethylene Glycol, 3 units):** A flexible, hydrophilic spacer that improves the probe's solubility and biocompatibility while reducing steric hindrance during the labeling reaction.
- **Tetrazine:** The bioorthogonal moiety that reacts selectively and rapidly with a TCO-modified molecule.

This document provides detailed protocols for labeling TCO-modified nucleic acids (DNA and RNA) with **Cy5-PEG3-Tetrazine** and their subsequent visualization using fluorescence microscopy.

## Principle of the Method

The labeling strategy is based on the highly efficient and specific IEDDA reaction. First, a nucleic acid of interest is functionalized with a TCO group. This is typically achieved by incorporating a TCO-modified nucleoside triphosphate during enzymatic synthesis (e.g., PCR or in vitro transcription). The TCO-modified nucleic acid is then incubated with **Cy5-PEG3-Tetrazine**. The tetrazine moiety on the probe rapidly and irreversibly reacts with the TCO group on the nucleic acid, forming a stable dihydropyridazine bond and releasing nitrogen gas as the sole byproduct. This clean and rapid ligation results in a nucleic acid covalently labeled with the Cy5 fluorophore, ready for downstream applications like fluorescence microscopy.





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